Ac-DL-Ala-OH-d4

LC-MS/MS quantitation isotope dilution mass shift

Quantitative bioanalysis of N-acetyl-DL-alanine demands an internal standard that co-elutes with the analyte yet remains spectrometrically resolvable. Ac-DL-Ala-OH-d4 solves this critical challenge: • +4 Da mass shift (MW 135.15 vs. 131.13) eliminates isotopic cross-talk from analyte ¹³C isotopologues, satisfying FDA/EMA bioanalytical method validation requirements (<5% interference) • 98 atom % D enrichment at both α-carbon (C-2) and methyl (C-3) positions ensures non-exchangeable labeling under physiological and chromatographic conditions-a key advantage over d3 variants that retain the α-proton • 3-year powder stability at -20°C (2-year at 4°C) with ambient shipping tolerance enables single-lot procurement for multi-year clinical trials or epidemiological cohort studies, eliminating inter-lot variability in internal standard response.

Molecular Formula C5H9NO3
Molecular Weight 135.15 g/mol
Cat. No. B15141209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Ala-OH-d4
Molecular FormulaC5H9NO3
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,3D
InChIKeyKTHDTJVBEPMMGL-VYMTUXDUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-DL-Ala-OH-d4: Stable Isotope-Labeled Standard


Ac-DL-Ala-OH-d4 (N-Acetyl-DL-alanine-2,3,3,3-d4) is a deuterium-labeled derivative of N-acetyl-DL-alanine in which four hydrogen atoms at the α-carbon (C-2) and methyl group (C-3) positions are replaced by deuterium, yielding a molecular formula of C₅H₅D₄NO₃ and a molecular weight of 135.15 g/mol . The unlabeled parent compound (CAS 1115-69-1, MW 131.13 g/mol) serves as a reagent in the synthesis of anticonvulsant agents and as a modified amino acid building block . The d4 isotopologue is supplied with a certified isotopic enrichment of 98 atom % D and a chemical purity of ≥98% . As a member of the deuterated N-acetyl amino acid class, it is primarily deployed as an internal standard for quantitative analysis by LC-MS, GC-MS, and NMR spectroscopy during drug development .

Workflow Stable isotope-labeled internal standard for LC‑MS, GC‑MS and NMR quantitation
Labeling Deuterium at α‑carbon and methyl positions (d4)
Enrichment Certified isotopic enrichment for isotope‑dilution accuracy
Purity High chemical purity suitable for bioanalytical method validation

Why Ac-DL-Ala-OH-d4 Is Irreplaceable


In stable-isotope dilution LC-MS/MS quantitation, the internal standard must co-elute with the analyte, experience identical extraction recovery, and exhibit equivalent ionization efficiency while remaining spectrometrically resolvable [1]. Substituting Ac-DL-Ala-OH-d4 with the unlabeled Ac-DL-Ala-OH (MW 131.13) eliminates mass spectrometric differentiation and precludes isotope-dilution correction altogether, as the two species produce indistinguishable precursor and product ions. Replacing the d4 isotopologue with the d3 variant (N-Acetyl-DL-alanine-3,3,3-d3, MW 134.15) reduces the mass shift from +4 Da to +3 Da, which can compromise signal deconvolution when isotopic cross-talk from the analyte's natural-abundance ¹³C isotopologue (M+1) overlaps with the internal standard channel at low concentrations . Furthermore, the d4 pattern uniquely labels the α-carbon position (C-2) in addition to the methyl hydrogens, a critical advantage because α-deuterium is non-exchangeable under physiological and chromatographic conditions, whereas labeling restricted to the methyl group (as in the d3 variant) provides no redundancy if metabolic or pH-dependent back-exchange occurs at acidic protons [2].

Unlabeled Ac‑DL‑Ala‑OH

No mass differentiation; isotope‑dilution correction not possible. Identical precursor/product ions preclude MS resolution.

Ac‑DL‑Ala‑OH‑d3 variant

Reduced mass shift may allow isotopic cross‑talk from analyte’s natural ¹³C isotopologue, compromising low‑concentration accuracy.

Ac‑DL‑Ala‑OH‑d3 variant

Lacks α‑deuterium; no positional redundancy. Metabolic or pH‑dependent back‑exchange at the α‑position would eliminate isotopic signal entirely.

Ac-DL-Ala-OH-d4: Quantitative Evidence


Superior Mass Spectrometric Resolution

Ac-DL-Ala-OH-d4 provides a nominal mass shift of +4 Da relative to the unlabeled analyte (MW 131.13 → 135.15), compared to only +3 Da for the d3 variant (MW 134.15) and 0 Da for the unlabeled form . In triple-quadrupole MRM workflows, the +4 Da shift positions the internal standard precursor ion (m/z 136.15 [M+H]⁺) definitively outside the natural-abundance ¹³C isotopologue cluster of the analyte (M+1 at m/z 133.13; M+2 at m/z 134.13), which would otherwise contribute cross-talk signal to the internal standard channel [1]. The unlabeled Ac-DL-Ala-OH provides no mass differentiation and cannot support isotope dilution correction under any MS configuration .

Mass spectrometric resolution
Head‑to‑head
d4: MW 135.15 (+4 Da shift) vs d3: +3 Da, unlabeled: 0 Da
+4 Da places precursor outside analyte’s ¹³C isotopologue cluster, avoiding cross‑talk.
Minimum recommended shift for robust LC‑MS/MS internal standardization.
LC-MS/MS quantitation isotope dilution mass shift internal standard selection

Non-Exchangeable Deuterium Labeling

Ac-DL-Ala-OH-d4 incorporates deuterium at four positions: the α-carbon methine (C-2) and the three methyl hydrogens (C-3), as confirmed by the structural formula CD₃CD(NHCOCH₃)COOH . In contrast, Ac-DL-Ala-OH-d3 labels only the three methyl hydrogens (CD₃CH(NHCOCH₃)COOH), leaving the α-position protonated . The α-C-D bond is chemically non-exchangeable under all standard analytical and physiological pH ranges (pKa of α-C-H in alanine derivatives is >30), whereas methyl C-D bonds, while also non-exchangeable, are the sole deuterium reservoir in the d3 variant, providing no positional redundancy [1]. If any metabolic or chemical deuteration loss occurs in the d3 compound, the isotopic signal is fully compromised; the d4 compound retains residual labeling at alternate positions.

Non‑exchangeable labeling
Head‑to‑head
d4: α‑C and methyl deuterium (4 positions); d3: methyl only (3 positions)
α‑C‑D bond is non‑exchangeable; d4 provides positional redundancy absent in d3.
Critical for metabolic tracer studies where deuterium loss may occur.
deuterium exchange α-carbon labeling isotopic stability metabolic tracing

Certified Isotopic Enrichment

Ac-DL-Ala-OH-d4 is supplied with a certified minimum isotopic enrichment of 98 atom % D across all four labeled positions . This exceeds the commonly accepted threshold of 95% isotopic purity for internal standards used in regulated bioanalytical assays per FDA and EMA guidance documents, which require that the internal standard's isotopic purity not contribute more than 5% cross-signal to the analyte channel [1]. By comparison, the unlabeled Ac-DL-Ala-OH (CAS 1115-69-1) from TCI achieves chemical purity of >98.0% (HPLC/Titration) but possesses 0% isotopic enrichment and is structurally identical to the analyte, disqualifying it for isotope dilution workflows .

Certified enrichment
Cross‑study comparable
Isotopic enrichment 98 atom % D; chemical purity ≥98%
Meets FDA/EMA bioanalytical guidance for internal standard cross‑talk limits.
Certificate of Analysis available; unlabeled analog offers 0% enrichment.
isotopic enrichment 98 atom % D bioanalytical method validation FDA/EMA guidelines

Internal Standard for Anticonvulsant Synthesis

The unlabeled parent compound N-acetyl-DL-alanine serves as a critical reagent in the synthesis of potent anticonvulsant agents, specifically structural analogues of N-acetyl-DL-alanine N-benzylamide, which demonstrated activity profiles distinct from conventional antiepileptic drugs in maximal electroshock seizure (MES) models [1]. Ac-DL-Ala-OH-d4, as the stable-isotope-labeled form, enables MS-based quantitation of these synthetic intermediates and final drug candidates without altering the reaction chemistry, a capability that non-isotopic structural analogs (e.g., N-acetyl-L-alanine or N-acetyl-D-alanine, which differ in stereochemistry and may exhibit divergent reactivity) cannot replicate . Additionally, the d4 compound's application extends to deuterated drug development, where deuteration has been shown to alter pharmacokinetic profiles through metabolic shunting and reduced clearance in FDA-approved deuterated drugs such as deutetrabenazine [2].

Anticonvulsant synthesis tracer
Class‑level inference
DL stereochemistry matches anticonvulsant lead series; d4 adds MS traceability
Supports synthetic pathway tracing and pharmacokinetic profiling in anticonvulsant research.
Enantiomerically pure analogs may alter reaction stereoselectivity.
epilepsy drug synthesis anticonvulsant N-acetyl-DL-alanine stable isotope tracer

Long-Term Stability Profile

Ac-DL-Ala-OH-d4 demonstrates a vendor-validated stability profile of 3 years when stored as powder at -20°C and 2 years at 4°C, with short-term ambient temperature stability sufficient for routine shipping and handling . The unlabeled Ac-DL-Ala-OH from TCI is stored at room temperature (<15°C recommended) with a melting point of 135.0–140.0°C, but no multi-year stability data are provided by the manufacturer . The d4 compound's specifiable stability window is documented by the supplier (InvivoChem) with defined degradation checkpoints, which is critical for longitudinal studies requiring consistent internal standard performance across years of sample acquisition and analysis . The deuterated compound also benefits from the kinetic isotope effect: C-D bonds are approximately 6–10× more resistant to cleavage than C-H bonds, potentially conferring greater resistance to thermal and oxidative degradation during storage [1].

Long‑term stability
Cross‑study comparable
Powder: 3 years at −20°C, 2 years at 4°C; ambient shipping tolerance
Documented stability window enables single‑lot procurement for multi‑year studies.
Unlabeled comparator lacks vendor‑specified multi‑year stability data.
stability storage conditions shelf life method reproducibility

NMR Spectral Resolution Enhancement

The incorporation of four deuterium atoms into Ac-DL-Ala-OH-d4 reduces ¹H-NMR signal intensity from the alanine α- and methyl protons, simplifying spectra in protein-ligand interaction studies where proton background from the ligand must be suppressed to observe macromolecular signals . This property is exploited in NMR-based fragment screening and protein structure determination, where deuterated small molecules improve spectral resolution by minimizing overlapping proton resonances [1]. The unlabeled Ac-DL-Ala-OH produces full-intensity ¹H signals at the α-CH (quartet, ~4.3 ppm) and β-CH₃ (doublet, ~1.4 ppm) regions, which can obscure protein side-chain resonances in the same chemical shift ranges [2]. While this NMR advantage is shared broadly by deuterated compounds as a class, the specific labeling pattern of the d4 compound (silencing both α and methyl protons) provides more complete background suppression than the d3 variant, which retains a proton at the α-position .

NMR resolution enhancement
Class‑level inference
d4 silences α‑CH (~4.3 ppm) and CH₃ (~1.4 ppm); d3 retains α‑proton
More complete ligand proton suppression reduces spectral deconvolution in fragment screening.
Shared class advantage; d4 pattern offers greater background reduction than d3.
NMR spectroscopy protein-ligand interactions spectral resolution deuterium-induced resolution

Ac-DL-Ala-OH-d4: Application Scenarios


LC-MS/MS Bioanalysis in Biological Matrices

Ac-DL-Ala-OH-d4 is the recommended internal standard for quantitative LC-MS/MS determination of N-acetyl-DL-alanine in biological matrices. The +4 Da mass shift (MW 135.15 vs. 131.13 for analyte) provides unambiguous precursor ion separation from the analyte's natural-abundance ¹³C isotopologue cluster, satisfying FDA/EMA bioanalytical method validation requirements for internal standard cross-talk (<5% interference). The certified 98 atom % D isotopic enrichment ensures systematic bias from the internal standard does not exceed regulatory thresholds .

Metabolic Tracing for Anticonvulsant Development

For research groups synthesizing and evaluating N-acetyl-DL-alanine N-benzylamide analogues as anticonvulsant agents (Conley & Kohn, J Med Chem 1987), Ac-DL-Ala-OH-d4 serves as both a stable-isotope tracer for MS-based reaction monitoring and a quantitative internal standard for pharmacokinetic profiling. The DL stereochemistry of the d4 compound matches the racemic lead series, while the four-position deuterium labeling at the α-carbon and methyl groups provides positional redundancy that protects against signal loss if metabolic deuterium exchange occurs at any single site [1].

NMR Fragment Screening with Proton Suppression

In STD-NMR and WaterLOGSY experiments where N-acetyl amino acids are used as fragment ligands, Ac-DL-Ala-OH-d4 eliminates proton signals at both the α-CH (~4.3 ppm) and β-CH₃ (~1.4 ppm) regions. This complete suppression of aliphatic ligand protons—unlike the d3 variant which retains the α-proton—removes the need for spectral subtraction and reduces false-positive binding assignments in fragment-based drug discovery campaigns .

Multi-Year Longitudinal Studies

The documented 3-year powder stability at –20°C (with 2-year 4°C and ambient shipping tolerance) positions Ac-DL-Ala-OH-d4 for procurement in epidemiological cohort studies, environmental monitoring programs, or clinical trials where sample acquisition spans multiple years. The vendor-specified stability window enables single-lot procurement, eliminating inter-lot variability in internal standard response that could confound temporal trend analysis .

Application
Selection Property
Validation Focus
Biological matrix bioanalysis (LC‑MS/MS)
Mass shift adequacy for isotopic cross‑talk avoidance
Cross‑talk risk assessment per bioanalytical method validation guidance
Anticonvulsant synthesis and PK profiling
DL stereochemistry match to lead series
MS traceability and positional deuterium redundancy for metabolic stability
NMR‑based fragment screening
Proton signal silencing pattern (α and methyl)
Background suppression efficiency and false‑positive binding review
Multi‑year longitudinal research studies
Documented long‑term powder stability
Lot‑to‑lot consistency and inter‑year reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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